Methyl 3-amino-4-hydroxybenzoate
Overview
Description
Methyl 3-amino-4-hydroxybenzoate is a compound that is structurally related to various benzoate derivatives, which are known for their antimicrobial properties and applications in cosmetics, pharmaceuticals, and food preservation. Although the provided papers do not directly discuss methyl 3-amino-4-hydroxybenzoate, they offer insights into similar compounds that can help infer the properties and potential applications of the target molecule.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of an amino-substituted benzoate with other reagents. For instance, methyl 4-isonicotinamidobenzoate was synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . Similarly, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate . These methods suggest that the synthesis of methyl 3-amino-4-hydroxybenzoate could potentially be achieved through analogous reactions involving the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. Single crystal X-ray structure determination was used to study the crystal structure of methyl 4-hydroxybenzoate, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Hirshfeld surface analysis and computational calculations were also employed to understand the intermolecular interactions and crystal packing . These analyses could be applied to methyl 3-amino-4-hydroxybenzoate to determine its molecular structure and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of benzoate derivatives can be inferred from the reactions they undergo. For example, 4-amino-2-methylbenzofurans were converted to 4-hydroxy-2-methylindoles through a rearrangement mechanism involving ring opening and closure . Methyl 4-butyrylamino-3-metyl-5-aminobenzoate was synthesized through a nitration and reduction process . These reactions highlight the potential for methyl 3-amino-4-hydroxybenzoate to participate in similar chemical transformations, depending on the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be characterized by their spectroscopic and computational data. For instance, the experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated strongly with computed vibrational spectra, and the energies of frontier orbitals were used to calculate chemical quantum parameters . The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involved confirmation of the chemical structure by IR, 1H NMR, and MS, indicating the importance of these techniques in analyzing the properties of benzoate derivatives . These methods could be applied to methyl 3-amino-4-hydroxybenzoate to determine its spectroscopic features and chemical behavior.
Scientific Research Applications
1. Cosmetic, Drug, and Food Preservative
Methyl 4-hydroxybenzoate, also known as methyl paraben, is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure at 120 K shows three methyl 4-hydroxybenzoate molecules forming a 3D framework via extensive intermolecular hydrogen bonding. This molecular arrangement might be key to its effectiveness as a preservative in various products (Sharfalddin et al., 2020).
2. Fluorescent Sensor for Metal Detection
A derivative of methyl 4-hydroxybenzoate, used as a fluorogenic chemosensor, shows high selectivity and sensitivity toward Al3+ ions. This application is significant in detecting trace amounts of aluminum ions in various environments, including biological systems (Ye et al., 2014).
3. Synthesis of Antibiotic Analogues
Methyl 3-amino-5-hydroxybenzoate is utilized in synthesizing chlorinated analogues for antibiotic biosynthesis studies. This compound plays a critical role in the synthesis and exploration of new antibiotic classes (Becker, 1984).
4. Enzymatic Degradation Studies
In the study of anaerobic degradation of phenolic compounds, methyl 4-hydroxybenzoate is a subject of interest. Its interaction with specific coenzyme A ligases offers insights into the metabolic pathways of certain microorganisms (Biegert et al., 1993).
5. Organic Synthesis Research
Methyl 2-substituted-4-benzoxazolecarboxylates, synthesized from methyl 2-amino-3-hydroxybenzoate, demonstrate the compound's versatility in organic chemistry and potential pharmaceutical applications (Goldstein & Dambek, 1990).
6. Enzyme Mimicking and Catalysis
Methyl 4-hydroxybenzoate is used to mimic the activity of the enzyme tyrosinase in copper-mediated oxygenation studies. This research contributes to understanding the enzyme's function and potential applications in biocatalysis (Casella et al., 1996).
7. Polymorphism in Pharmaceutical Compounds
The study of polymorphic forms of methyl paraben (methyl 4-hydroxybenzoate) reveals critical insights into the structural relationships and energy differences among these forms, which is important for pharmaceutical applications (Gelbrich et al., 2013).
8. Ubiquinone Biosynthesis in Microorganisms
Methyl 4-hydroxybenzoate derivatives play a role in the biosynthesis of ubiquinone (coenzyme Q) in microorganisms, contributing to the understanding of cellular energy processes (Meganathan, 2001).
Safety And Hazards
Methyl 3-amino-4-hydroxybenzoate is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
methyl 3-amino-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQABZCSYCTZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060208 | |
Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-hydroxybenzoate | |
CAS RN |
536-25-4, 63435-16-5 | |
Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Orthocaine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-3-amino-4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813 | |
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Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ORTHOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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